molecular formula C11H16N2O5S B11054224 Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate

Ethyl 5-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]methyl}-1,2-oxazole-3-carboxylate

Cat. No.: B11054224
M. Wt: 288.32 g/mol
InChI Key: ASHOLFDXMIXCQN-UHFFFAOYSA-N
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Description

ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiolane ring, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or chromatography to ensure the final product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines .

Scientific Research Applications

ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)AMINO]METHYL}-12-OXAZOLE-3-CARBOXYLATE is unique due to its combination of an oxazole ring and a thiolane ring, which provides distinct chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H16N2O5S

Molecular Weight

288.32 g/mol

IUPAC Name

ethyl 5-[[(1,1-dioxothiolan-3-yl)amino]methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H16N2O5S/c1-2-17-11(14)10-5-9(18-13-10)6-12-8-3-4-19(15,16)7-8/h5,8,12H,2-4,6-7H2,1H3

InChI Key

ASHOLFDXMIXCQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CNC2CCS(=O)(=O)C2

Origin of Product

United States

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